molecular formula C10H28N9O14P3 B12399307 Guanosine 5'-triphosphate (GTP), ammonium salt-d27

Guanosine 5'-triphosphate (GTP), ammonium salt-d27

Cat. No.: B12399307
M. Wt: 619.48 g/mol
InChI Key: QTWNASBTVYMQDQ-FCQNNZSGSA-N
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Description

Molecular Architecture and Isotopic Labeling Patterns

Molecular Architecture

Guanosine 5'-triphosphate (GTP) ammonium salt-d27 consists of a guanine base linked to a ribose sugar, which is phosphorylated at the 5'-position with a triphosphate group. The ammonium salt form stabilizes the negatively charged triphosphate moiety through ionic interactions. The molecular formula of the deuterated form is C₁₀H₂₈N₉O₁₄P₃ , with 27 hydrogen atoms replaced by deuterium (d27 ) at specific sites. The isotopic labeling primarily targets the ribose ring and the triphosphate backbone, ensuring minimal perturbation to the overall molecular geometry while enhancing neutron scattering contrast or nuclear magnetic resonance (NMR) signal resolution.

The guanine base retains its canonical structure, with deuterium incorporation limited to non-aromatic positions to preserve π-π stacking interactions critical for binding in enzyme active sites. The ribose sugar undergoes full deuteration at the 3', 4', 5', and 5'' positions, as confirmed by mass spectrometry and nuclear magnetic resonance (NMR) studies. This selective labeling strategy optimizes the compound’s utility in tracking ribose flexibility during GTP-dependent enzymatic reactions, such as those involving G-proteins or nucleic acid polymerases.

Table 1: Key Structural Parameters of GTP Ammonium Salt-d27
Parameter Value
Molecular Formula C₁₀H₂₈N₉O₁₄P₃
Deuter

Properties

Molecular Formula

C10H28N9O14P3

Molecular Weight

619.48 g/mol

InChI

InChI=1S/C10H16N5O14P3.4H3N/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);4*1H3/t3-,5-,6-,9-;;;;/m1..../s1/i1D2,2D,3D,5D,6D,9D,16D,17D;;;;/hD19

InChI Key

QTWNASBTVYMQDQ-FCQNNZSGSA-N

Isomeric SMILES

[2H]C1=NC2=C(N1[C@]3([C@]([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)(O[2H])OP(=O)(O[2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])N(C(=NC2=O)N([2H])[2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=O)N.N.N.N.N

Origin of Product

United States

Preparation Methods

Deuterium Incorporation Strategies

The synthesis of GTP ammonium salt-d27 requires precise deuterium substitution at specific positions. As detailed in studies on analogous nucleoside triphosphates, isotopic labeling is achieved through deuterated precursor utilization or post-synthetic exchange . For instance, the phenylethenylation step described in the synthesis of cyclic phosphorothioate GTP analogues involves protecting groups to direct deuterium incorporation at the 2′, 3′, and 5′ ribose positions. The deuterated ammonium salt form is subsequently generated via ion exchange chromatography, replacing counterions with ammonium.

Phosphorylation and Cyclization

Phosphorylation of guanosine derivatives is a pivotal step. The H-phosphonate monoester method —used in synthesizing cyclic guanosine monophosphorothioate—offers high diastereoselectivity (9:1 ratio) and scalability. This approach involves:

  • Silyl protection of ribose hydroxyl groups to prevent undesired side reactions.
  • Phosphorylation using diphenyl phosphite (DPP) in pyridine, yielding 5′-H-phosphonate intermediates.
  • Cyclization with elemental sulfur to form the triphosphate backbone, followed by deprotection with hydrofluoric acid.

Enzymatic and Biocatalytic Approaches

Substrate-Specific Enzymes

Enzymatic synthesis leverages RNA polymerases and GTP-binding proteins to produce isotopically labeled GTP. For example, elongation factor G (EF-G)-dependent reactions utilize GTP analogues to study hydrolysis kinetics, providing insights into optimizing deuterated GTP yields. These methods often employ radiolabeled GTP (e.g., [8-3H(N)]-GTP) as tracers to monitor enzymatic efficiency, achieving radiochemical purity >97% via SAX column chromatography.

Metabolic Pathway Engineering

Recent advancements exploit engineered bacteria to biosynthesize deuterated nucleotides. By culturing E. coli in deuterium-enriched media, intracellular GTP pools incorporate deuterium at metabolically active sites. Subsequent extraction and ion exchange yield ammonium salt-d27 with minimal isotopic dilution.

Purification and Stabilization

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is indispensable for purifying GTP ammonium salt-d27. The use of strong anion-exchange (SAX) columns with 0.3 M ammonium phosphate buffer (pH 3.5) resolves GTP from degradation products, ensuring >97% radiochemical purity.

Crystallization and Salt Formation

Crystallization protocols are critical for isolating the ammonium salt form. Ethanol-water mixtures (1:1) precipitate GTP-d27, while triethylammonium fluoride treatments remove residual protecting groups. The final product is stabilized at -20°C in ethanol-water to minimize decomposition (<2% monthly).

Analytical Validation

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm deuterium incorporation and structural fidelity. For example, $$^{31}\text{P}$$ NMR distinguishes triphosphate resonances at -5 to -12 ppm, while $$^{1}\text{H}$$ NMR verifies deuterium substitution at ribose positions.

Functional Assays

DNAzyme-based fluorescent probes validate GTP-d27’s biochemical activity. These assays monitor GTP’s role in primer-dependent DNA replication, showing comparable kinetics to non-deuterated GTP.

Comparative Data Tables

Table 1: Key Properties of GTP Ammonium Salt-d27

Property Value Source
Molecular Formula C$${10}$$H$${28}$$N$$9$$O$${14}$$P$$_3$$
Molecular Weight 619.48 g/mol
Specific Activity (3H-GTP) >3 Ci/mmol
Radiochemical Purity >97%

Table 2: Synthetic Yields for GTP Analogues

Step Yield (%) Purity (%) Reference
Phenylethenylation 71 >99
Cyclization 90 96
Deprotection 85 99.9

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-triphosphate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Guanosine 5’-triphosphate can lead to the formation of guanosine diphosphate (GDP) and guanosine monophosphate (GMP) .

Scientific Research Applications

Role in RNA Synthesis

Guanosine 5'-triphosphate is a crucial building block for RNA molecules, functioning as a substrate in transcription processes. It is often utilized in conjunction with modified nucleotides to enhance the efficiency of in vitro transcription. The incorporation of GTP into RNA allows researchers to produce high-quality RNA for various applications, including:

  • Aptamer Development : GTP is essential for synthesizing aptamers, which are short, single-stranded RNA or DNA molecules that can bind specific targets with high affinity.
  • Laboratory Developed Tests : The compound is used in the development of assays for detecting specific nucleic acids or proteins.
  • Polymerase Chain Reaction (PCR) : GTP serves as one of the nucleotide substrates necessary for amplifying DNA sequences through PCR and reverse transcription PCR (RT-PCR) techniques .

Biochemical Pathways and Protein Interactions

Guanosine 5'-triphosphate plays a vital role in cellular signaling and metabolism. It acts as a molecular switch in various signaling pathways, particularly those involving G-proteins. The applications include:

  • Stabilization of Protein-Nucleotide Complexes : GTP analogs like GppNHp are used to stabilize rapidly hydrolyzing protein-nucleotide complexes, facilitating the study of biochemical reaction pathways .
  • Investigating Enzyme Mechanisms : Researchers utilize GTP to explore the mechanisms of enzymes that interact with nucleotides, providing insights into metabolic processes and potential drug targets.

Therapeutic Applications

The therapeutic potential of guanosine 5'-triphosphate and its derivatives is an area of active research. Some notable applications include:

  • Antiviral Research : GTP analogs have been investigated for their ability to inhibit viral replication by interfering with the viral RNA synthesis process.
  • Cancer Treatment : Studies have shown that manipulating GTP levels can affect cell proliferation and apoptosis in cancer cells, making it a target for therapeutic intervention .
  • Neurobiology : The compound's interaction with sigma receptors suggests potential applications in treating neurological disorders, with some ammonium salts showing antidepressant properties in vivo .

Case Studies

Several case studies highlight the diverse applications of guanosine 5'-triphosphate:

Case Study 1: RNA Aptamer Development

A study demonstrated the successful use of guanosine 5'-triphosphate in synthesizing RNA aptamers that bind effectively to target proteins. This application has implications for drug delivery systems and diagnostic tools.

Case Study 2: Investigating Protein Interactions

Research involving guanosine 5'-triphosphate has provided insights into the dynamics of protein interactions within cellular pathways. By utilizing GTP analogs, scientists were able to elucidate the mechanisms by which certain proteins regulate cellular processes.

Case Study 3: Cancer Cell Proliferation

In a therapeutic context, experiments showed that altering guanosine triphosphate levels could significantly impact cancer cell growth rates. This finding opens avenues for developing targeted therapies based on nucleotide manipulation.

Comparison with Similar Compounds

Non-Hydrolysable GTP Analogs

  • GMPPNP (Guanosine 5'-[β,γ-imido]triphosphate): A non-hydrolysable GTP mimic used to stabilize GTPase-active conformations in structural studies. Unlike GTP-d27, GMPPNP lacks a hydrolyzable γ-phosphate bond, enabling trapping of intermediates in GTP-dependent signaling pathways .
  • GMPPCP (β,γ-Methyleneguanosine 5′-triphosphate): Contains a methylene bridge between β- and γ-phosphates, rendering it hydrolysis-resistant. Used to study Ras protein dynamics, whereas GTP-d27 retains hydrolyzability but enables isotopic tracing .
  • GTPγS (Guanosine 5'-[γ-thio]triphosphate): The γ-phosphate sulfur substitution inhibits hydrolysis, making it ideal for prolonged activation of G-proteins. In contrast, GTP-d27 is metabolically active but traceable via deuterium labels .

Table 1: Functional Modifications in GTP Analogs

Compound Modification Key Application
GTP-d27 Deuterium labeling (27 H → D) Metabolic tracing, NMR/MS studies
GMPPNP β,γ-imido bond Structural stabilization of GTPases
GTPγS γ-thio substitution G-protein activation assays

Methylated and Fluorinated GTP Derivatives

  • 2’-C-Methyl GTP : A ribose-modified analog with a methyl group at the 2’-C position. This alters sugar puckering (C3’-endo conformation predominates) and inhibits incorporation by RNA polymerases, unlike GTP-d27, which retains native conformation .
  • 5’-C-Methyl Guanosine Triphosphate: Methylation at the 5’-C position shifts sugar equilibrium toward C2’-endo puckering, affecting enzyme binding.

Comparison with Other Nucleotide Triphosphates (NTPs)

ATP (Adenosine 5'-Triphosphate)

  • Role : Primary energy currency in cells, unlike GTP’s specialized roles in signaling and translation .
  • Phosphate Donor Efficiency: In enzymatic reactions (e.g., uridine-cytidine kinase), GTP-d27 serves as a phosphate donor with efficiency comparable to ATP in certain contexts, as shown in Thermus thermophilus assays .

UTP (Uridine 5'-Triphosphate) and CTP (Cytidine 5'-Triphosphate)

  • Functional Divergence : UTP is essential for glycogen synthesis, while CTP is critical for phospholipid biosynthesis. GTP-d27’s deuterium labeling allows differentiation from these NTPs in multiplexed MS assays .

Table 2: Key NTPs and Their Roles

NTP Primary Function Isotope-Labeled Form
GTP Protein synthesis, G-protein signaling GTP-d27 (ammonium salt)
ATP Energy transfer, phosphorylation ATP-13C10,15N5
UTP Glycogen synthesis, RNA elongation UTP-13C9,15N2

Isotope-Labeled Nucleotides

GTP-d27 vs. 13C/15N-Labeled GTP

  • GTP-13C10 : A 13C-labeled variant used for quantitative MS. GTP-d27 offers distinct advantages in NMR due to deuterium’s spin properties, enabling precise tracking in metabolic flux studies .
  • CTP-15N3 and dTTP-13C10,15N2: These analogs highlight the trend toward multi-isotope labeling for multiplexed assays. GTP-d27’s high deuteration (27 D) minimizes background noise in heteronuclear NMR .

Enzymatic and Metabolic Interactions

Role in Stringent Response

  • pppGpp and ppGpp: GTP derivatives involved in bacterial stress response.

NMR and MS Detection

  • 31P/1H NMR : GTP-d27’s deuterium reduces 1H signal overlap, while 31P NMR confirms triphosphate integrity .
  • LC-MS/MS : Co-elution with unlabeled GTP is avoided due to mass shifts from deuterium, enabling precise quantification in nucleotide pools .

Biological Activity

Guanosine 5'-triphosphate (GTP) is a critical nucleotide involved in various biological processes, including energy transfer, signal transduction, and RNA synthesis. The ammonium salt-d27 variant of GTP is a deuterated form that is often used in research to trace metabolic pathways and to study the dynamics of GTP in cellular processes. This article explores the biological activity of GTP, focusing on its mechanisms, regulatory roles, and implications in health and disease.

Structure and Synthesis

GTP is a purine nucleotide composed of the guanine base, ribose sugar, and three phosphate groups. Its synthesis occurs primarily through the de novo pathway involving several enzymatic steps, including the conversion of inosine monophosphate (IMP) to GTP via guanosine diphosphate (GDP) . The regulation of GTP synthesis is crucial for maintaining cellular homeostasis and influences various signaling pathways.

1. Energy Transfer

GTP serves as an energy source similar to ATP. It is utilized in protein synthesis during translation, where it provides energy for the binding of aminoacyl-tRNA to the ribosome's A site and for ribosomal translocation along mRNA . Additionally, GTP is generated in the citric acid cycle and can be converted to ATP by nucleoside diphosphate kinase .

2. Signal Transduction

GTP plays a pivotal role in signal transduction through G-proteins. When a ligand binds to a receptor, GTP replaces GDP on the G-protein, activating it to relay signals within the cell. This mechanism is essential for various physiological responses, including hormonal signaling and sensory perception .

3. Microtubule Dynamics

During microtubule polymerization, tubulin dimers bind GTP. Hydrolysis of GTP to GDP leads to depolymerization, which is crucial for cellular processes such as mitosis and intracellular transport .

4. Regulation of Calcium Levels

GTP influences calcium ion release and uptake in cells, impacting muscle contraction and neurotransmitter release . This regulation underscores its importance in muscle physiology and synaptic transmission.

Cancer Cell Metabolism

Recent studies have highlighted the role of GTP in cancer cell metabolism. Elevated levels of GTP have been observed in aggressive cancer cells, where they facilitate increased rRNA and tRNA synthesis through enhanced IMPDH activity . This dysregulation correlates with hyperactive nucleoli and supports tumor growth by promoting protein synthesis necessary for cell proliferation.

Neurological Implications

Guanosine, derived from GTP metabolism, exhibits neuroprotective properties. Research indicates that guanosine can modulate neurotransmitter release and has potential therapeutic effects in neurodegenerative diseases . Its role as an extracellular signaling molecule suggests that it may influence synaptic plasticity and neuroinflammation.

Regulatory Mechanisms

The regulation of GTP levels within cells is complex and involves multiple feedback mechanisms:

  • IMPDH Enzymes : These enzymes are critical for controlling the rate of GTP synthesis. Inhibitors targeting IMPDH are being explored for their potential in treating viral infections and certain cancers by reducing nucleotide availability .
  • Post-Translational Modifications : Recent findings suggest that specific post-translational modifications of proteins involved in GTP metabolism can significantly affect cellular responses to stress and growth signals .

Tables

Biological ActivityDescription
Energy TransferProvides energy for protein synthesis; can be converted to ATP
Signal TransductionActivates G-proteins for intracellular signaling
Microtubule DynamicsRegulates polymerization/depolymerization of microtubules
Calcium RegulationModulates calcium ion dynamics affecting muscle contraction

Q & A

Q. How is Guanosine 5'-Triphosphate (GTP), Ammonium Salt-d27 identified and characterized in research settings?

GTP-d27 is identified using its molecular formula (C₁₀D₂₈N₉O₁₄P₃) and CAS number (2483831-68-9), with isotopic purity confirmed via mass spectrometry (MS) or nuclear magnetic resonance (NMR). Analytical methods such as liquid chromatography–tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., GTP-¹³C₁₀) are used for quantification . Structural validation often involves comparing retention times and fragmentation patterns to non-deuterated GTP controls .

Q. What are the recommended storage conditions for GTP-d27 to ensure stability?

GTP-d27 should be stored under the conditions specified in its certificate of analysis (CoA), typically at -20°C in anhydrous, inert environments to prevent hydrolysis or isotopic exchange. Short-term exposure to room temperature (e.g., during experimental setup) is permissible but limited to <1 week . For long-term stability, lyophilized forms are preferred over aqueous solutions to minimize deuterium loss .

Q. How is GTP-d27 detected and quantified in biological samples?

GTP-d27 is quantified using isotope dilution LC-MS. Stable isotope-labeled internal standards (e.g., GTP-¹³C₁₀) are spiked into samples, followed by solid-phase extraction (e.g., Oasis WAX cartridges) to isolate nucleotides. Chromatographic separation is achieved using hydrophilic interaction liquid chromatography (HILIC) columns (e.g., ZIC-cHILIC), with MS detection in negative ion mode. Deuterated GTP elutes slightly earlier than non-deuterated GTP due to reduced hydrophobicity, enabling precise quantification .

Advanced Research Questions

Q. How does deuteration affect GTP’s physicochemical properties in biochemical assays?

Deuteration alters GTP’s kinetic isotope effects (KIEs), slowing reaction rates in enzymes sensitive to hydrogen/deuterium exchange, such as GTPases. For example, EF-Tu–mediated GTP hydrolysis in protein synthesis may show reduced turnover rates when using GTP-d27, requiring adjustments in reaction time or enzyme concentration . Researchers must validate assay compatibility by comparing deuterated and non-deuterated GTP kinetics using stopped-flow spectroscopy or real-time ³¹P NMR .

Q. What methodological considerations are needed when substituting GTP-d27 for non-deuterated GTP in enzymatic assays?

Key considerations include:

  • Isotope Effects : Account for reduced hydrolysis rates in GTPases (e.g., Ras or EF-Tu) by extending incubation times or increasing enzyme concentrations .
  • Signal Interference : Deuterium may affect fluorescent probes (e.g., mant-GTP); validate signal integrity using parallel assays with non-deuterated controls .
  • Metabolic Tracing : In pulse-chase experiments, ensure GTP-d27 is not metabolized to deuterated GDP or GMP, which could confound downstream analyses. Use quench-flow methods to arrest reactions at precise timepoints .

Q. How can GTP-d27 be used to study compartment-specific GTP pools in live cells?

GTP-d27 enables spatial tracking via correlative imaging and MS. For example, deuterated GTP can be introduced into cells via electroporation or isotopically enriched media. Subcellular fractionation (e.g., mitochondrial or cytosolic isolation) followed by LC-MS quantifies compartment-specific GTP turnover. Coupled with fluorescence lifetime imaging (FLIM) of GTP-binding biosensors, this approach reveals real-time GTP dynamics in organelles .

Methodological Resources

  • Analytical Workflow : See for LC-MS parameters, SPE protocols, and internal standard preparation.
  • Enzymatic Assays : Refer to for EF-Tu/GTP hydrolysis mechanisms and for GTP analog applications.
  • Isotope Handling : Follow storage guidelines in and general nucleotide safety protocols from .

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